N*1*-Cyclopropyl-N*1*-(4-fluoro-benzyl)-ethane-1,2-diamine
Description
N¹-Cyclopropyl-N¹-(4-fluoro-benzyl)-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a cyclopropyl group and a 4-fluoro-benzyl moiety attached to the same nitrogen atom.
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-11-3-1-10(2-4-11)9-15(8-7-14)12-5-6-12/h1-4,12H,5-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUCBMCZFQTOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N*1*-Cyclopropyl-N*1*-(4-fluoro-benzyl)-ethane-1,2-diamine typically involves the reaction of cyclopropylamine with 4-fluorobenzyl chloride under basic conditions to form the intermediate N1-(4-fluorobenzyl)cyclopropylamine. This intermediate is then reacted with ethylene diamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N*1*-Cyclopropyl-N*1*-(4-fluoro-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound hydride.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N*1*-Cyclopropyl-N*1*-(4-fluoro-benzyl)-ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N*1*-Cyclopropyl-N*1*-(4-fluoro-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared to analogs with variations in the benzyl substituent (halogen type/position, heterocycles) and nitrogen substituents. Key examples include:
Key Findings and Trends
Substituent Effects on Molecular Weight and Polarity :
- Halogenated analogs (e.g., 2-iodo, 4-fluoro) exhibit higher molecular weights due to the atomic mass of halogens. The 2-iodo derivative (316.18 g/mol) is significantly heavier than the 4-fluoro analog (208.28 g/mol) .
- Methyl or heterocyclic substituents (e.g., pyrazine) reduce molecular weight and may enhance lipophilicity, as seen in the 3-methyl analog (204.31 g/mol) .
Synthetic Accessibility :
- Reductive alkylation of ethylenediamine with substituted benzaldehydes is a common synthesis route for this class, as demonstrated in the preparation of piperazine-2,3-dione derivatives .
Biological Relevance :
- While direct data for the 4-fluoro derivative are lacking, structurally related 1,4-disubstituted piperazine-2,3-diones (synthesized from similar diamines) showed promising anthelmintic activity against Enterobius vermicularis and Fasciola hepatica .
Stability and Commercial Availability :
- The 4-fluoro-benzyl derivative is listed as discontinued, limiting its practical use compared to available analogs like the 3-fluoro and 3-methyl variants .
Biological Activity
N¹-Cyclopropyl-N¹-(4-fluoro-benzyl)-ethane-1,2-diamine is a synthetic compound with potential biological activity due to its unique molecular structure, which features a cyclopropyl group and a 4-fluorobenzyl moiety. The compound has garnered interest in medicinal chemistry for its possible applications in pharmacology and therapeutic contexts.
- Molecular Formula : C₁₂H₁₇FN₂
- Molecular Weight : 208.28 g/mol
- CAS Number : 1181593-10-1
The presence of two amine groups in its structure enhances its reactivity and potential interactions with biological targets.
The biological activity of N¹-Cyclopropyl-N¹-(4-fluoro-benzyl)-ethane-1,2-diamine is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity through binding interactions.
- Ion Channel Modulation : Similar compounds have shown potential in influencing ion channels, particularly KCNQ channels, which are crucial for neuronal excitability .
- Enzyme Inhibition : The amine groups may participate in hydrogen bonding with active site residues of enzymes, leading to inhibition or modulation of enzymatic activity.
Biological Activity Studies
Research into the biological activity of N¹-Cyclopropyl-N¹-(4-fluoro-benzyl)-ethane-1,2-diamine is still ongoing. However, studies on structurally similar compounds provide insights into its potential effects:
Table 1: Comparison of Biological Activities of Related Compounds
Future Directions
Further research is required to elucidate the specific biological mechanisms and therapeutic potential of N¹-Cyclopropyl-N¹-(4-fluoro-benzyl)-ethane-1,2-diamine. This includes:
- In Vitro and In Vivo Studies : Conducting detailed pharmacological studies to assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the molecular structure impact biological activity.
- Clinical Trials : If preclinical studies show promise, moving towards clinical trials to evaluate therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
